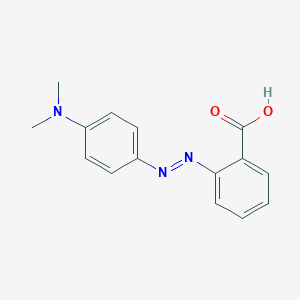![molecular formula C21H28IN3O2 B147762 (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 134141-74-5](/img/structure/B147762.png)
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is a synthetic compound that has been extensively studied for its scientific research applications. It is a member of the cannabinoid family of compounds and has been shown to have potential therapeutic benefits for a variety of medical conditions.
Mechanism Of Action
The mechanism of action of (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is complex and involves interactions with the endocannabinoid system in the body. Specifically, the compound interacts with CB1 and CB2 receptors, which are found throughout the body and play a role in regulating a variety of physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol are diverse and depend on a variety of factors, including the dosage and route of administration. Some of the potential effects of the compound include pain relief, anti-inflammatory effects, and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for studying the endocannabinoid system and its interactions with other physiological processes. However, one of the limitations of using the compound in lab experiments is its potential for toxicity at high doses, which can limit its utility in certain types of studies.
Future Directions
There are many potential future directions for research on (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol. Some possible areas of focus include further elucidation of the compound's mechanism of action, exploration of its potential therapeutic benefits for a variety of medical conditions, and development of new synthetic analogs with improved pharmacological properties. Additionally, there is a need for further studies on the potential toxicity of the compound at high doses, as this will be an important consideration for any future clinical applications.
Synthesis Methods
The synthesis of (6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol involves a multi-step process that requires a high degree of expertise in organic chemistry. The synthesis typically involves the use of specialized equipment and reagents to ensure the purity and quality of the final product.
Scientific Research Applications
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of a variety of medical conditions, including chronic pain, multiple sclerosis, and epilepsy.
properties
CAS RN |
134141-74-5 |
|---|---|
Product Name |
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Molecular Formula |
C21H28IN3O2 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H28IN3O2/c1-13-8-9-16-15(11-13)18-17(27-21(16,2)3)12-14(19(22)20(18)26)7-5-4-6-10-24-25-23/h8,12,15-16,26H,4-7,9-11H2,1-3H3/t15-,16-/m1/s1 |
InChI Key |
FYRUBARSDBAIPJ-HZPDHXFCSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C(=C3O)I)CCCCCN=[N+]=[N-])OC2(C)C |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C(=C3O)I)CCCCCN=[N+]=[N-])OC2(C)C |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C(=C3O)I)CCCCCN=[N+]=[N-])OC2(C)C |
synonyms |
2-IA-8-THC 2-iodo-5'-azido-delta(8)-tetrahydrocannabinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



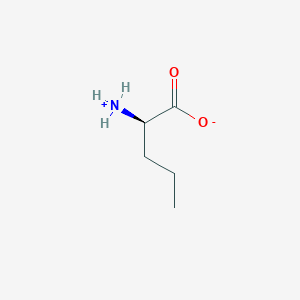
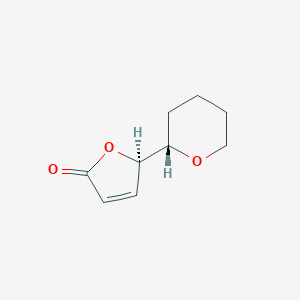
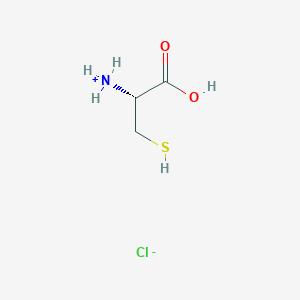
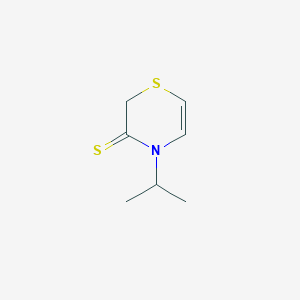
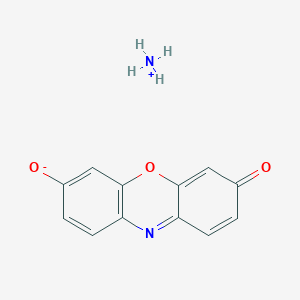
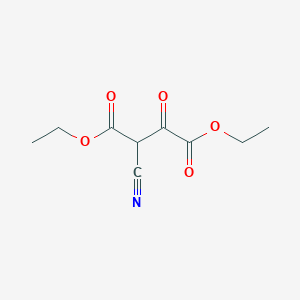
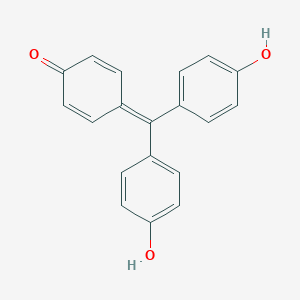
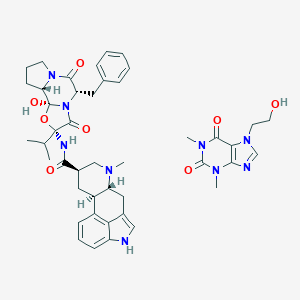
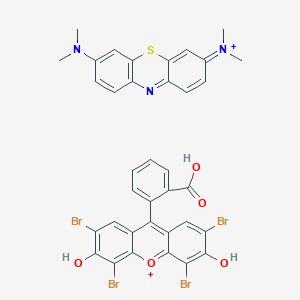
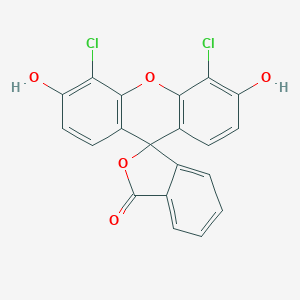
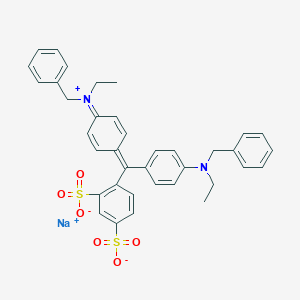
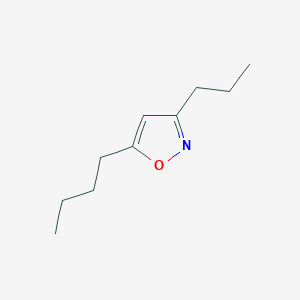
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
